molecular formula C12H17BrClN B2822427 1-[(3-Bromophenyl)methyl]piperidine hydrochloride CAS No. 1955556-56-5

1-[(3-Bromophenyl)methyl]piperidine hydrochloride

Cat. No.: B2822427
CAS No.: 1955556-56-5
M. Wt: 290.63
InChI Key: LRDJIIURAARODE-UHFFFAOYSA-N
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Description

“1-[(3-Bromophenyl)methyl]piperidine hydrochloride” is a chemical compound with the empirical formula C11H14BrN . It is a solid substance . The compound is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of “this compound” is 240.14 . The SMILES string representation of the molecule is BrC1=CC(N2CCCCC2)=CC=C1 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its empirical formula is C11H14BrN and it has a molecular weight of 240.14 .

Scientific Research Applications

Neuroprotective Applications

Research indicates that derivatives of piperidine, which share structural similarities with "1-[(3-Bromophenyl)methyl]piperidine hydrochloride," have shown promise as neuroprotective agents. One such derivative has been identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, which potently protects cultured hippocampal neurons from glutamate toxicity. This compound exhibits minimal alpha 1 adrenergic affinity, suggesting it may lack the side effects of compounds currently in clinical trials for neuroprotection (Chenard et al., 1995).

Synthesis and Pharmacological Activity

The synthesis of various 1-arylcyclohexylamines, including structures analogous to "this compound," for evaluation as central nervous system depressants has been documented. These compounds were tested for their pharmacological properties, demonstrating the versatility of piperidine derivatives in drug development (Maddox et al., 1965).

Anti-Acetylcholinesterase Activity

Novel piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Certain derivatives exhibited substantial increases in activity upon modification, indicating the potential for developing new treatments for conditions like dementia (Sugimoto et al., 1990).

Chemical Synthesis and Biological Evaluation

The synthesis of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases, including piperidine derivatives, has been explored. These compounds have been evaluated for their cytotoxic and enzyme inhibitory effects, highlighting the therapeutic potential of piperidine-based compounds in cancer treatment and enzyme inhibition (Yamali et al., 2016).

Future Directions

Piperidine derivatives, such as “1-[(3-Bromophenyl)methyl]piperidine hydrochloride”, continue to be an area of interest in the field of drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDJIIURAARODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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